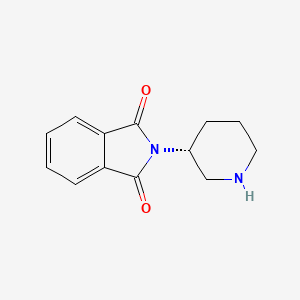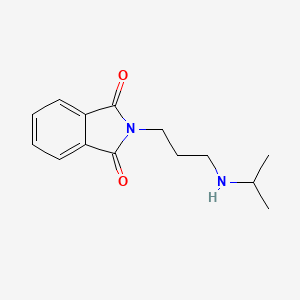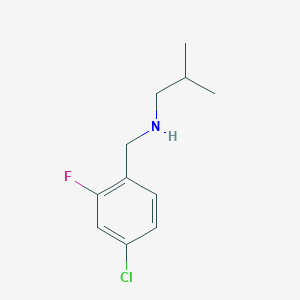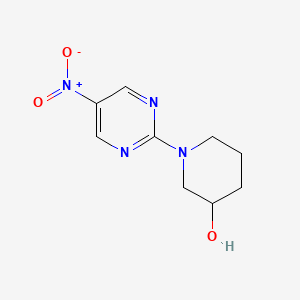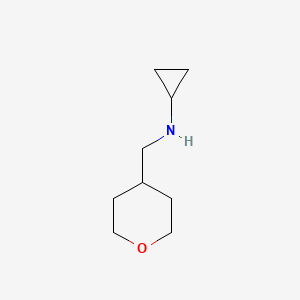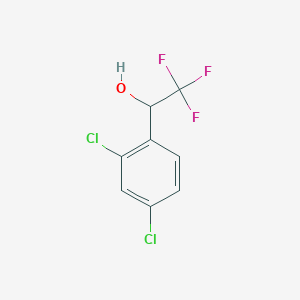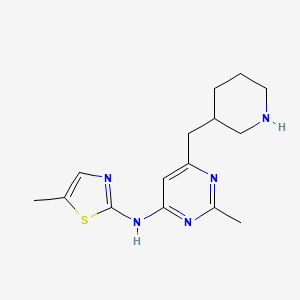
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
描述
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the products it can form, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.科学研究应用
Hypoglycemic Agents and GK Activators
Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine have been synthesized and evaluated as dual-action hypoglycemic agents that activate glucokinase (GK) and PPARγ. These compounds, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have shown significant efficacy in decreasing glucose levels in mice after oral glucose loading, suggesting potential applications in diabetes management (Huihui Song et al., 2011).
Antifungal Activity
Compounds derived from diarylthiazole with modifications including 2-(N-ethoxycarbonyl)piperidin-4-yl and 2-piperidin-4-ylthiazole groups have been synthesized and evaluated against Phytophthora capsici. Among these, certain derivatives demonstrated superior antifungal activity, indicating potential for controlling phytopathogenic diseases (S. Nam et al., 2011).
GPR119 Agonists for Diabetes Treatment
Optimization efforts on novel G protein-coupled receptor 119 (GPR119) agonists led to the discovery of potent and orally bioavailable compounds. These derivatives demonstrated efficacy in augmenting insulin secretion and lowering plasma glucose in diabetic animal models, highlighting their potential as novel treatments for diabetes (Osamu Kubo et al., 2021).
Anticancer Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines. Certain compounds showed promising activity, suggesting potential applications in cancer therapy (L. Mallesha et al., 2012).
Antimicrobial Agents
Thiazolidinone derivatives containing the pyrimidine moiety were synthesized and exhibited antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Pesticidal Activities
Studies on derivatives of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine against mosquito larvae and phytopathogenic fungi revealed potent pesticidal activities. These derivatives could be considered as viable candidates for controlling mosquito populations and plant diseases, contributing to agricultural pest management (W. Choi et al., 2015).
安全和危害
This involves detailing the safety precautions that must be taken when handling the compound, its toxicity, and any hazards associated with its use.
未来方向
This involves discussing potential future research directions or applications for the compound, based on its properties and activities.
属性
IUPAC Name |
5-methyl-N-[2-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBRJZCXUHGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



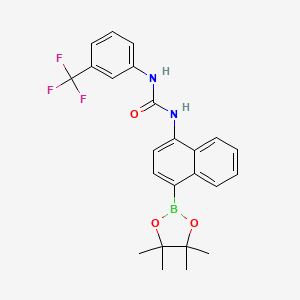
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
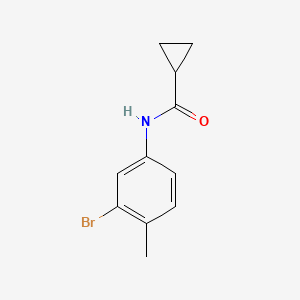
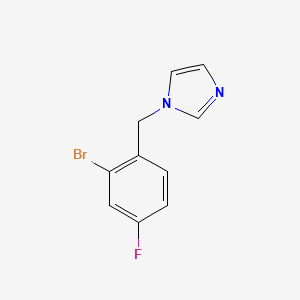
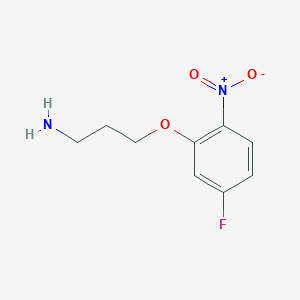
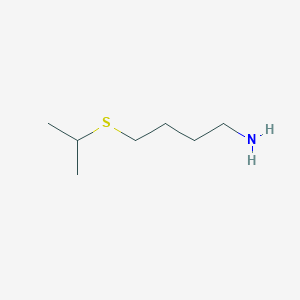
![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)
